molecular formula C17H18ClN3O6 B1263097 3,6-Diamino-10-(3-carboxypropyl)acridinium perchlorate

3,6-Diamino-10-(3-carboxypropyl)acridinium perchlorate

Cat. No. B1263097
M. Wt: 395.8 g/mol
InChI Key: GNBRXTLWLALPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO 465-2 is a member of aminoacridines and an organic perchlorate salt. It has a role as a fluorochrome. It contains an ATTO 465-2(1+).

Scientific Research Applications

Catalytic Evolution of Hydrogen

Research has shown that derivatives of 3,6-diaminoacridinium, such as 3,6-diamino-10-methylacridinium chloride, play a role in the electroreduction processes on mercury electrodes in aqueous media. This process leads to the formation of 3,6-diaminoacridinium polymercurides, which are significant in the catalytic evolution of hydrogen (Studničková, 1992).

DNA Photocleavage

Compounds related to 3,6-diaminoacridinium, such as 3,6-diamino-10-[6-(4-nitrobenzoyloxy)hexyl]acridinium chloride, have been studied for their DNA binding and photocleavage properties. These compounds show potential in UV-induced DNA scission, which is critical for understanding DNA damage and repair mechanisms (Kuroda & Shinomiya, 1991).

ESR Triplet Spectra Studies

Research on acridine dyes, including 3,6-diaminoacridinium compounds, has provided insights into their ESR triplet spectra in various concentrations and conditions. This study is essential for understanding the photophysical properties of these compounds (Schmidt & Zellhofer, 1974).

Antimicrobial Activity

Studies on derivatives of 3,6-diaminoacridinium, such as 3,6-diamino-10-methyl acridinium chloride, have shown promising antimicrobial activity. These studies are significant in the development of new antimicrobial agents (Mohammed, Tripathi, Darghouth, & Mothhar, 2019).

Clinical Applications of Chemiluminescence

3,6-Diaminoacridinium compounds, especially in the form of acridinium esters, are extensively used in clinical diagnostics. They are crucial in immunoassay and nucleic acid probe assays due to their chemiluminescent properties (Kricka, 2003).

Photocatalytic Activity

Research on boronated acridinium dyes, which are structurally related to 3,6-diaminoacridinium compounds, has shown potential in photocatalytic applications. These studies are crucial for developing new materials for photoredox catalysis (Durka et al., 2019).

Chemiluminescent Acridinium Salts

Studies on chemiluminescent acridinium salts, closely related to 3,6-diaminoacridinium, have significant implications in medical diagnostics, including immunoassays and hybridization protection assays for nucleic acids (Czechowska et al., 2017).

properties

Product Name

3,6-Diamino-10-(3-carboxypropyl)acridinium perchlorate

Molecular Formula

C17H18ClN3O6

Molecular Weight

395.8 g/mol

IUPAC Name

4-(3,6-diaminoacridin-10-ium-10-yl)butanoic acid;perchlorate

InChI

InChI=1S/C17H17N3O2.ClHO4/c18-13-5-3-11-8-12-4-6-14(19)10-16(12)20(15(11)9-13)7-1-2-17(21)22;2-1(3,4)5/h3-6,8-10H,1-2,7H2,(H4,18,19,21,22);(H,2,3,4,5)

InChI Key

GNBRXTLWLALPKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=[N+](C3=C(C=CC(=C3)N)C=C21)CCCC(=O)O)N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Diamino-10-(3-carboxypropyl)acridinium perchlorate
Reactant of Route 2
3,6-Diamino-10-(3-carboxypropyl)acridinium perchlorate
Reactant of Route 3
3,6-Diamino-10-(3-carboxypropyl)acridinium perchlorate
Reactant of Route 4
3,6-Diamino-10-(3-carboxypropyl)acridinium perchlorate
Reactant of Route 5
3,6-Diamino-10-(3-carboxypropyl)acridinium perchlorate
Reactant of Route 6
3,6-Diamino-10-(3-carboxypropyl)acridinium perchlorate

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